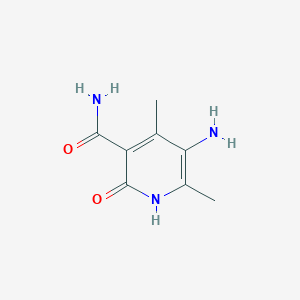

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Übersicht

Beschreibung

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a chemical compound . It is an impurity of Prasugrel, a platelet inhibitor used to prevent the formation of blood clots . It also has potential applications in the treatment of 5q-deletion associated myelodysplastic syndrome .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the incorporation of heterocyclic scaffolds . The pharmaceutical industry requires a simplistic synthesis approach that can afford a wide range of such derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8H11N3O2 . The compound’s structure can be further analyzed using techniques such as IR, 1H NMR, 13C DEPTQ NMR, 1H-13C HSQC, and 1H-13C HMBC .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Polyamides

Research by Faghihi and Mozaffari (2008) demonstrates the synthesis of new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing pyridyl moiety in the main chain, exhibit high yield and inherent viscosities. The polymers were characterized using various techniques, highlighting their solubility in polar solvents and providing insights into their thermal properties through thermal gravimetric analysis and differential thermal gravimetric (Faghihi & Mozaffari, 2008).

Antimicrobial Activity Studies

A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines, demonstrating their antimicrobial activities. The compounds synthesized through reactions involving 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides were tested in vitro, showcasing their potential as antimicrobial agents (Abdel-rahman et al., 2002).

Investigation of Non-linear Optical (NLO) Properties and Molecular Docking Analyses

Jayarajan et al. (2019) synthesized and characterized compounds through a three-component reaction, which were then investigated for their NLO properties and molecular docking analyses. The study highlights the potential inhibition of tubulin polymerization and anticancer activity, providing a promising direction for future therapeutic applications (Jayarajan et al., 2019).

DNA Binding Properties and Gene Expression Regulation

Swalley, Baird, and Dervan (1996) described the synthesis of hairpin pyrrole−imidazole polyamides that recognize specific sequences in the minor groove of double-stranded DNA. These polyamides demonstrate high affinity and specificity for DNA, similar to naturally occurring DNA-binding proteins, suggesting their potential for regulating gene expression by targeting specific DNA sequences (Swalley et al., 1996).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors .

Mode of Action

It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have inhibitory activity against various viruses .

Biochemische Analyse

Biochemical Properties

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with specific enzymes, altering their activity and thus affecting metabolic pathways. For instance, it can inhibit certain enzymes involved in nucleotide synthesis, thereby impacting DNA replication and repair processes . The compound’s interactions with proteins often involve hydrogen bonding and hydrophobic interactions, which stabilize its binding to the active sites of enzymes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and biosynthetic processes. Additionally, it has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect enzyme activity . The compound can also influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its activity. In vitro studies have demonstrated that the compound’s stability is crucial for its sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cellular function by modulating enzyme activity and gene expression. At high doses, it can be toxic, leading to cell death and tissue damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological effect, while doses above this threshold can result in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and dehydrogenases, affecting metabolic flux and the levels of various metabolites . The compound can alter the balance of nucleotide pools, impacting DNA and RNA synthesis. Additionally, it can influence the production of reactive oxygen species, thereby affecting oxidative stress responses.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy production. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments, ensuring its proper function.

Eigenschaften

IUPAC Name |

5-amino-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWLIKUNUBFPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186112 | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-83-9 | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)

![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)